[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride”, there are related compounds such as “tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate” which have been synthesized . The synthesis of these related compounds might provide insights into potential synthetic routes for “this compound”.Scientific Research Applications
Synthesis of Piperidine Derivatives :
- The asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines was achieved using (-)-2-cyano-6-phenyloxazolopiperidine, leading to the production of various piperidine derivatives including [(2S)-2-methylpiperidin-2-yl]methanamine (Froelich et al., 1996).
Development of Antidepressant Agents :
- Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Magnetic Spectroscopic Applications :
- Proton magnetic spectroscopic (PMR) determination of diphenhydramine hydrochloride in dosage forms illustrates the application of magnetic resonance in pharmaceutical analysis (Hanna & Lau-cam, 1984).
Synthesis of Butenafine Analogue :
- A study on the synthesis of N-(4-(tert-butyl) benzyl)-1-(4-tert-butyl) phenyl)-N-methyl methanaminium chloride, an analogue of butenafine, highlights the chemical versatility of piperidine derivatives (Muhammad et al., 2018).
Stroke Treatment Advances :
- Research on tetramethylpyrazine nitrones and quinolylnitrones for stroke treatment showed promising therapeutic applications, with (Z)-N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide demonstrating potent thrombolytic activity (Marco-Contelles, 2020).
Photocytotoxicity in Red Light :
- Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine displayed photocytotoxicity in red light and interacted with DNA, indicating potential applications in targeted therapy (Basu et al., 2014).
Properties
IUPAC Name |
[(2S,4R)-4-tert-butylpiperidin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-10(2,3)8-4-5-12-9(6-8)7-11;;/h8-9,12H,4-7,11H2,1-3H3;2*1H/t8-,9+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPYBEIQJRLKBF-BPRGXCPLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC(C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCN[C@@H](C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.